2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride
Description
Chemical Structure and Properties 2-Amino-3-quinolin-4-yl-propionic acid dihydrochloride (CAS: 1356182-56-3 or 914769-50-9 depending on hydration state) is a quinoline-derived compound with the molecular formula C₁₂H₁₄Cl₂N₂O₂ (anhydrous form) or C₁₂H₁₆Cl₂N₂O₄ (dihydrate form) and a molecular weight of 289.16 (anhydrous) or 341.18 (dihydrate) . It exists as a dihydrochloride salt, meaning two hydrochloric acid molecules are bound to the parent compound, enhancing its solubility and stability in aqueous solutions .
Synthesis The compound is synthesized by reacting carboxylic acid derivatives with amino compounds, though specific protocols require optimization for yield and purity . Stereoisomers, such as the (S)-enantiomer (CAS: 2563594-83-0), are also documented, highlighting the importance of chiral resolution in pharmacological applications .
It is primarily utilized in experimental settings, emphasizing the need for adherence to laboratory safety protocols .
Properties
IUPAC Name |
2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECUQRCWUEUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583470 | |
| Record name | 3-Quinolin-4-ylalanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062276-08-7 | |
| Record name | 3-Quinolin-4-ylalanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related dihydrochloride salts and quinoline derivatives.
Table 1: Comparative Analysis of Dihydrochloride Salts and Analogues
Key Comparisons
Structural Analogues Quinoline Derivatives: The target compound shares a quinoline backbone with (S)-2-amino-3-(quinolin-4-yl)propanoic acid dihydrochloride, differing only in stereochemistry. The (S)-enantiomer’s chiral center may influence receptor binding specificity, a critical factor in drug design . Aromatic Amines: Compounds like 4-aminobenzamidine dihydrochloride () lack the quinoline moiety but share the dihydrochloride salt form, enhancing solubility for biochemical assays.
Dihydrochloride Salts Levocetirizine Dihydrochloride: A clinically approved antihistamine, this compound demonstrates the therapeutic utility of dihydrochloride salts in improving bioavailability and stability compared to free bases .
Pharmacological vs. Research Use While Levocetirizine and 3,3-diamino-4,4-dihydroxyarsenobenzene dihydrochloride () have defined therapeutic roles, the target compound remains in preclinical research, highlighting the diversity of dihydrochloride applications.
Synthesis and Safety
- The target compound’s synthesis mirrors methods for cystamine dihydrochloride derivatives (), though safety data are generalized compared to arsenic-based compounds (), which require stringent handling.
Biological Activity
2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (also referred to as AQPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₁₂H₁₄Cl₂N₂O₂
- Molecular Weight : 287.16 g/mol
- CAS Number : 1062276-08-7
The biological activity of AQPA is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways, including:
- Enzyme Inhibition : AQPA can inhibit enzymes involved in cell proliferation, which contributes to its anticancer properties.
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurochemical pathways relevant to psychiatric disorders.
Antimicrobial Activity
AQPA has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that AQPA could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that AQPA possesses anticancer activity. In a study involving human lung adenocarcinoma cells, AQPA was found to inhibit cell growth with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of AQPA against clinical isolates of resistant bacteria. The results showed that AQPA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains. -
Anticancer Activity in Lung Adenocarcinoma :
In vitro assays conducted on lung adenocarcinoma cell lines revealed that AQPA significantly reduced cell viability and induced apoptosis. The study suggested that AQPA's mechanism involves the modulation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Pharmacokinetics
Understanding the pharmacokinetics of AQPA is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1–2 hours post-administration.
- Distribution : High tissue distribution, particularly in the liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.
- Excretion : Predominantly excreted via urine.
Q & A
Basic: What are the critical physicochemical properties of 2-amino-3-quinolin-4-YL-propionic acid dihydrochloride for experimental handling?
The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it suitable for in vitro assays requiring polar solvents (e.g., PBS or cell culture media) . Key properties include:
- Solubility : Improved due to ionic dissociation of the hydrochloride groups.
- Stability : The dihydrochloride form reduces hygroscopicity, enhancing shelf life when stored at –20°C in desiccated conditions .
- pH sensitivity : Solutions should be buffered near neutral pH to prevent protonation/deprotonation shifts affecting reactivity .
Advanced: How does the dihydrochloride counterion influence cellular uptake mechanisms in pharmacological studies?
The dihydrochloride form increases polarity, which may reduce passive diffusion across lipid membranes but enhance active transport via solute carrier (SLC) proteins. Researchers should:
- Compare uptake kinetics between dihydrochloride and free base forms using LC-MS quantification in cell lysates.
- Inhibit transport pathways : Use blockers like phloretin (GLUT1 inhibitor) to identify uptake mechanisms .
- Monitor intracellular pH : Ionized forms may alter lysosomal trafficking, impacting subcellular localization .
Basic: What spectroscopic and chromatographic methods validate the purity of this compound?
- 1H/13C NMR : Confirm the quinoline ring protons (δ 7.5–8.5 ppm) and propionic acid backbone (δ 3.1–3.4 ppm) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8–10 min) to detect impurities <0.1% .
- Elemental analysis : Verify chloride content (~2 eq HCl) via titrimetry or ion chromatography .
Advanced: How can researchers address batch-to-batch variability in synthetic routes?
Synthetic variability often arises from:
- Incomplete hydrochloride salt formation : Monitor reaction progress via FT-IR for NH2+Cl– peaks (~2500 cm⁻¹) .
- Pd-catalyzed coupling inefficiency : Optimize Suzuki-Miyaura reactions (e.g., PdCl2(PPh3)2/PCy3 in DMF) to ensure >95% quinoline ring substitution .
- Purification : Use reverse-phase flash chromatography (MeOH/H2O) to isolate the dihydrochloride form, avoiding free base contamination .
Advanced: How to design experiments evaluating its activity on ionotropic glutamate receptors (iGluRs)?
- Electrophysiology : Use HEK293 cells expressing recombinant AMPA/KA receptors. Apply the compound (1–100 µM) and measure current inhibition via patch-clamp .
- Radioligand binding : Compete with [³H]CNQX in cortical membrane preparations. Calculate Ki values using nonlinear regression .
- Mutagenesis : Introduce mutations (e.g., GluA2 L483Y) to assess binding site specificity .
Basic: What are the primary applications in medicinal chemistry research?
- Scaffold for neuroactive analogs : Modify the quinoline ring (e.g., nitro or methoxy substitutions) to target NMDA receptor subtypes .
- Prodrug development : Esterify the propionic acid group to enhance blood-brain barrier penetration .
- Enzyme inhibition : Screen against quinoline-dependent enzymes (e.g., IDO1) using fluorescence-based assays .
Advanced: How to resolve contradictory data in solubility-dependent bioactivity studies?
- Control ionic strength : Use isotonic buffers (e.g., 150 mM NaCl) to mimic physiological conditions and avoid aggregation .
- Assay interference : Precipitate-free compound via centrifugation (10,000 ×g, 10 min) before adding to cell cultures .
- Validate via orthogonal methods : Compare IC50 values from SPR (surface plasmon resonance) and cell-based assays to confirm target engagement .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .
- Waste disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal .
- Acute toxicity : LD50 data (rodent) suggests moderate toxicity; avoid inhalation and direct skin contact .
Advanced: What computational modeling approaches predict its pharmacokinetic profile?
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma half-life .
- ADMET prediction : Use SwissADME to assess BBB permeability (LogP ≈ 1.2) and CYP450 metabolism .
- Docking studies : Target GluN1/GluN2B NMDA subunits (PDB: 4TLM) to prioritize synthetic analogs .
Advanced: How to optimize reaction yields in large-scale synthesis?
- Catalyst recycling : Immobilize Pd catalysts on SiO2 nanoparticles to reduce metal leaching .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) for quinoline ring formation at 120°C .
- Salt metathesis : Precipitate dihydrochloride directly from ethanol/HCl (2 eq) to bypass lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
